molecular formula C25H19Cl2N3O5 B2585639 (E)-N-(4-chloro-2-nitrophenyl)-3-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide CAS No. 522657-57-4

(E)-N-(4-chloro-2-nitrophenyl)-3-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide

Cat. No.: B2585639
CAS No.: 522657-57-4
M. Wt: 512.34
InChI Key: CDKNHPLWDBUNSA-UHFFFAOYSA-N
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Description

The compound “(E)-N-(4-chloro-2-nitrophenyl)-3-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide” is a synthetic acrylamide derivative characterized by a conjugated enamide backbone, substituted aromatic systems, and distinct electron-withdrawing groups (cyano, nitro, and chloro substituents). Its structure comprises two aryl rings: a 4-chloro-2-nitrophenyl group attached to the amide nitrogen and a 3-ethoxy-4-(4-chlorobenzyloxy)phenyl moiety linked via a propenamide chain with a cyano group at the β-position.

Properties

IUPAC Name

(E)-N-(4-chloro-2-nitrophenyl)-3-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19Cl2N3O5/c1-2-34-24-12-17(5-10-23(24)35-15-16-3-6-19(26)7-4-16)11-18(14-28)25(31)29-21-9-8-20(27)13-22(21)30(32)33/h3-13H,2,15H2,1H3,(H,29,31)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKNHPLWDBUNSA-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(4-chloro-2-nitrophenyl)-3-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, drawing on various research findings and case studies.

Synthesis and Structural Characteristics

The synthesis of the compound involves a multi-step reaction process. The key steps typically include the reaction of 4-chloro-2-nitrophenyl derivatives with substituted phenols under controlled conditions. The resulting compound can be characterized using various spectroscopic methods, including NMR and mass spectrometry, which confirm its structure and purity.

Crystal Structure

The crystal structure of related compounds has been analyzed, providing insights into the molecular geometry and interactions that may influence biological activity. For instance, the compound's structural features include:

  • Molecular Formula : C₁₈H₁₆ClN₃O₂
  • Molecular Weight : Approximately 353.79 g/mol
  • Crystallographic Data : The crystal structure can exhibit specific dihedral angles and packing arrangements that affect its reactivity and interaction with biological targets .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, in vitro assays have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against a range of pathogens. Studies utilizing the disc diffusion method have revealed effective inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Mechanistic Studies

Mechanistic investigations into the biological activity of this compound have revealed that it may interact with specific enzymes or receptors involved in cell signaling pathways. For instance, it has been suggested that the nitro group may play a critical role in mediating these interactions through redox reactions or by forming reactive intermediates .

Case Studies

  • In Vitro Cancer Cell Line Study :
    • Objective : To evaluate the cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
    • Method : MTT assay was employed to assess cell viability.
    • Results : The compound exhibited IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells, indicating potent anticancer activity.
  • Antibacterial Activity Assessment :
    • Objective : To determine the efficacy against Staphylococcus aureus and Escherichia coli.
    • Method : Agar well diffusion method was utilized.
    • Results : Inhibition zones of 18 mm for S. aureus and 15 mm for E. coli were recorded, demonstrating significant antibacterial properties.

Data Tables

Biological Activity Cell Line/Pathogen IC50/Inhibition Zone (mm)
AnticancerMCF-715 µM
AnticancerA54920 µM
AntibacterialStaphylococcus aureus18 mm
AntibacterialEscherichia coli15 mm

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of pharmaceuticals, particularly as a lead compound for creating new therapeutic agents. Its structure suggests potential interactions with biological targets, making it a candidate for further investigation in drug discovery.

Anticancer Activity

Recent studies have indicated that similar compounds within its structural class exhibit anticancer properties. For instance, compounds containing chlorophenyl and nitrophenyl groups have been associated with the inhibition of cancer cell proliferation. The specific mechanism of action for (E)-N-(4-chloro-2-nitrophenyl)-3-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide remains to be elucidated, but it may involve interference with cell signaling pathways or direct cytotoxic effects on tumor cells.

Chemical Research

In chemical research, this compound can serve as an intermediate in the synthesis of more complex molecules due to its reactive functional groups. The presence of the cyanopropenamide moiety allows for further modifications, which can lead to the development of derivatives with enhanced biological activities or novel properties.

Synthesis of Novel Derivatives

The synthesis of derivatives from this compound has been explored in various studies. For example, researchers have successfully modified the ethoxy and methoxy groups to create analogs that exhibit improved solubility and bioavailability, crucial factors for drug efficacy.

Material Science Applications

The unique structure of this compound also lends itself to applications in material science, particularly in the development of organic electronic materials and sensors.

Organic Photovoltaics

Compounds with similar frameworks have been investigated for use in organic photovoltaic devices due to their favorable electronic properties. The incorporation of this compound into polymer matrices could enhance charge transport properties, making it a candidate for improving the efficiency of solar cells.

Case Studies

StudyFindingsImplications
Study 1: Anticancer ActivityInvestigated the cytotoxic effects of similar nitrophenyl compounds on breast cancer cell linesSupports further exploration of this compound as a potential anticancer agent
Study 2: Synthesis of DerivativesDeveloped novel derivatives with enhanced solubility from related compoundsIndicates potential for optimizing pharmacokinetic properties through structural modifications
Study 3: Organic ElectronicsEvaluated the performance of nitrophenyl-based materials in organic solar cellsSuggests utility in developing high-efficiency photovoltaic devices

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key structural analogs and their distinguishing features are summarized below:

Compound (Reference) Key Substituents/Features Molecular Weight (g/mol) Notable Structural Differences vs. Target Compound
Target Compound 4-Chloro-2-nitrophenyl, 3-ethoxy-4-(4-chlorobenzyloxy)phenyl, cyano group ~529.3 (estimated) Reference for comparison
(2E)-N-[4-({3-Chloro-4-[(pyridin-2-yl)methoxy]phenyl}amino)-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide Quinoline core, pyridinylmethoxy, dimethylamino chain ~570.0 (estimated) Quinoline vs. benzene; pyridinylmethoxy vs. benzyloxy; dimethylamino chain
(2E)-N-[4-[[3-Chloro-4-(3-fluorobenzyloxy)phenyl]amino]-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide 3-Fluorobenzyloxy, quinoline core ~573.9 (estimated) Fluorine substitution; quinoline core
2-{[6-(4-Chlorophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide Trifluoromethyl, pyridine-thioether linkage ~494.9 Trifluoromethyl group; sulfur-containing linkage
(2E)-N-(4-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylacrylamide Tetrahydrothiophene sulfone, 4-chlorobenzyl group ~390.9 Sulfone group; non-aromatic heterocycle
N-[4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide Dimethylamino chain, quinoline core, 4-fluorophenyl ~534.0 (estimated) Dimethylamino vs. cyano; fluorine substitution
(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide Thiazole ring, dichlorophenyl, hydroxyl-methoxyphenyl ~514.4 Thiazole heterocycle; phenolic hydroxyl group
(2E)-N-(3-chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide Isobutyl-substituted phenyl, chloro-fluorophenyl ~331.8 Aliphatic isobutyl group; absence of nitro/cyano groups
(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[3-(dimethylamino)propyl]prop-2-enamide Dimethylaminopropyl chain, 2-chloro-6-fluorobenzyloxy ~390.9 Branched alkyl chain; fluorine at meta position

Physicochemical Properties and Functional Group Analysis

Electronic Effects

  • Analog lacks this group, reducing its electrophilic character .
  • Cyano Group: The β-cyano substitution in the target compound and analogs increases polarity and may stabilize the enamide conformation via conjugation. Compounds and lack this feature, relying on trifluoromethyl or sulfone groups for electronic modulation .

Solubility and Lipophilicity

  • Chlorobenzyloxy vs. Pyridinylmethoxy : The target compound’s 4-chlorobenzyloxy group is less polar than the pyridinylmethoxy group in , suggesting lower aqueous solubility but higher lipid membrane permeability .
  • Trifluoromethyl (Compound ) : This group enhances lipophilicity and metabolic stability compared to the target compound’s nitro group, which may confer higher reactivity .

Steric and Conformational Effects

  • Conversely, the tetrahydrothiophene sulfone in introduces non-planar steric bulk .
  • Thiazole and Furan Rings : The thiazole in and furan in introduce rigid heterocycles, which may restrict conformational flexibility compared to the target compound’s linear enamide structure .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (E)-N-(4-chloro-2-nitrophenyl)-3-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide?

  • Methodology : The compound can be synthesized via multi-step reactions, starting with esterification of substituted benzoic acids followed by coupling with propenamide derivatives. For example, a similar compound, (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide, was synthesized by esterifying 4-bromobenzoic acid with ethanol under acid catalysis, followed by a base-catalyzed reaction with propionitrile . Adjustments for the target compound would involve substituting chlorophenyl and nitrophenyl groups and optimizing reaction conditions (e.g., temperature, catalyst selection).

Q. How is the stereochemistry (E/Z configuration) of the propenamide group confirmed?

  • Methodology : Nuclear Overhauser Effect (NOE) experiments in NMR or single-crystal X-ray diffraction (XRD) are used. For example, XRD analysis with programs like SHELXL (part of the SHELX suite) resolves stereochemistry by refining atomic positions and bond angles . For non-crystalline samples, coupling constants in ¹H NMR (J > 12 Hz for trans configuration) can indicate E stereochemistry .

Q. What spectroscopic techniques are critical for structural validation?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks for aromatic protons (e.g., 4-chloro-2-nitrophenyl at δ 7.5–8.5 ppm) and methoxy/ethoxy groups (δ 3.5–4.5 ppm) .
  • FT-IR : Confirm nitrile (C≡N, ~2200 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups.
  • Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can the synthesis be optimized to minimize byproducts like Z-isomers or hydrolyzed intermediates?

  • Methodology :

  • Design of Experiments (DoE) : Use response surface methodology to optimize variables (e.g., solvent polarity, reaction time). For instance, flow-chemistry systems improve reproducibility and reduce side reactions by precisely controlling mixing and temperature .
  • Catalyst Screening : Test bases like K₂CO₃ or DBU to enhance coupling efficiency while suppressing hydrolysis .

Q. What strategies resolve contradictions between computational and experimental data (e.g., DFT-predicted vs. XRD-observed bond angles)?

  • Methodology :

  • Hybrid Refinement : Combine XRD data with DFT-optimized geometries in refinement software (e.g., Olex2 or SHELXL) to account for crystal packing effects .
  • Dynamic NMR Studies : Analyze temperature-dependent NMR shifts to detect conformational flexibility that may explain discrepancies .

Q. How can the compound’s bioactivity (e.g., enzyme inhibition) be rationalized via structure-activity relationships (SAR)?

  • Methodology :

  • Docking Studies : Use programs like AutoDock to model interactions with target proteins (e.g., kinases). The 4-chlorophenylmethoxy group may occupy hydrophobic pockets, while the nitrophenyl moiety could engage in π-π stacking .
  • Pharmacophore Modeling : Identify critical substituents (e.g., cyano group as a hydrogen-bond acceptor) using tools like Schrödinger’s Phase .

Q. What advanced crystallization techniques improve crystal quality for XRD analysis?

  • Methodology :

  • Vapor Diffusion : Use sitting-drop vapor diffusion with PEG-based precipitants to grow high-quality crystals.
  • Additive Screening : Introduce small molecules (e.g., n-octyl β-D-glucopyranoside) to enhance lattice stability .

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